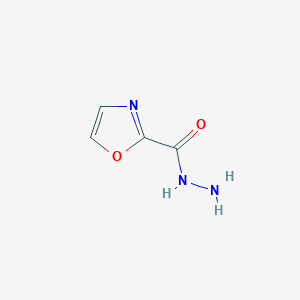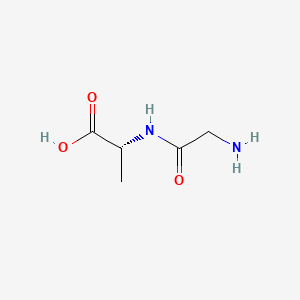
恶唑-2-羧酸酰肼
描述
Oxazole-2-carboxylic acid hydrazide is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
科学研究应用
Oxazole-2-carboxylic acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用机制
Target of Action
Oxazole derivatives are known to have a wide spectrum of biological activities Oxazole derivatives have been reported to exhibit various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The presence of hetero atoms or groupings in these compounds imparts preferential specificities in their biological responses .
Biochemical Pathways
Oxazole derivatives are known to affect various biological pathways due to their wide spectrum of biological activities . For instance, some oxazole derivatives have been reported to inhibit leukotriene biosynthesis, which plays a role in inflammation .
Result of Action
Oxazole derivatives have been reported to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Action Environment
The synthesis of oxazole derivatives has been reported to be performed in eco-friendly catalytic systems , suggesting that environmental factors may play a role in the synthesis of these compounds.
生化分析
Biochemical Properties
Oxazole-2-carboxylic acid hydrazide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, Oxazole-2-carboxylic acid hydrazide can bind to proteins, altering their conformation and activity. This interaction can lead to changes in cellular processes, such as gene expression and metabolism .
Cellular Effects
Oxazole-2-carboxylic acid hydrazide has been observed to influence various types of cells and cellular processes. It can modulate cell signaling pathways by inhibiting enzymes like tyrosine kinases, which play a role in transmitting signals from the cell surface to the nucleus . This inhibition can result in altered gene expression and changes in cellular metabolism. Furthermore, Oxazole-2-carboxylic acid hydrazide has been shown to affect cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of Oxazole-2-carboxylic acid hydrazide involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. For example, by inhibiting tyrosine kinases, Oxazole-2-carboxylic acid hydrazide can disrupt cell signaling pathways, resulting in changes in gene expression and cellular function . Additionally, this compound can interact with DNA, potentially affecting transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxazole-2-carboxylic acid hydrazide can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that Oxazole-2-carboxylic acid hydrazide remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to result in sustained changes in cellular processes, such as altered gene expression and metabolism .
Dosage Effects in Animal Models
The effects of Oxazole-2-carboxylic acid hydrazide vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular processes without causing significant toxicity . At higher doses, Oxazole-2-carboxylic acid hydrazide can induce toxic effects, such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Oxazole-2-carboxylic acid hydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism . Additionally, Oxazole-2-carboxylic acid hydrazide can affect the levels of metabolites, such as ATP and NADH, which are essential for cellular function .
Transport and Distribution
Within cells and tissues, Oxazole-2-carboxylic acid hydrazide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, Oxazole-2-carboxylic acid hydrazide can bind to transport proteins that facilitate its entry into the cell, where it can exert its effects on cellular processes . The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of Oxazole-2-carboxylic acid hydrazide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Oxazole-2-carboxylic acid hydrazide may localize to the nucleus, where it can interact with DNA and affect gene expression . Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
Oxazole-2-carboxylic acid hydrazide can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide . Another method involves the reaction of α-bromo nitroalkanes with acyl hydrazides under semiaqueous conditions to directly yield oxadiazoles .
Industrial Production Methods
Industrial production of oxazole-2-carboxylic acid hydrazide often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods utilize eco-friendly catalysts and reagents to achieve high yields and purity .
化学反应分析
Types of Reactions
Oxazole-2-carboxylic acid hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used to oxidize oxazolines to oxazoles.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: Substitution reactions often involve nucleophilic reagents that target the nitrogen or oxygen atoms in the oxazole ring.
Major Products
The major products formed from these reactions include various substituted oxazoles and oxadiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
相似化合物的比较
Similar Compounds
Isoxazole: Another five-membered heterocyclic compound with similar biological activities.
Oxadiazole: Known for its low lipophilicity and use as a carbonyl bioisostere in drug development.
Thiazole: Contains sulfur instead of oxygen and exhibits a different spectrum of biological activities.
Uniqueness
Oxazole-2-carboxylic acid hydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
1,3-oxazole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJFZRUFEGHQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459698 | |
| Record name | 1,3-oxazole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90831-48-4 | |
| Record name | 1,3-oxazole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1599692.png)


![9H-fluoren-9-ylmethyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1599695.png)





![[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B1599707.png)



